molecular formula C12H12N2S B13604206 (5-Phenylthiophen-2-yl)ethanimidamide CAS No. 62403-77-4

(5-Phenylthiophen-2-yl)ethanimidamide

Cat. No.: B13604206
CAS No.: 62403-77-4
M. Wt: 216.30 g/mol
InChI Key: FKVNASFBJSUXAI-UHFFFAOYSA-N
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Description

(5-Phenylthiophen-2-yl)ethanimidamide is a heterocyclic compound featuring a thiophene ring substituted with a phenyl group at the 5-position and an ethanimidamide moiety at the 2-position. Its molecular formula is C₁₃H₁₅N₃S (MW: 245.34 g/mol), as derived from its SMILES notation (NCCc1sc(cc1c2ccccc2)C(N)=N) .

Properties

CAS No.

62403-77-4

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(5-phenylthiophen-2-yl)ethanimidamide

InChI

InChI=1S/C12H12N2S/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h1-7H,8H2,(H3,13,14)

InChI Key

FKVNASFBJSUXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)CC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenylthiophen-2-yl)ethanimidamide typically involves the reaction of 5-phenylthiophene-2-carboxylic acid with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group .

Industrial Production Methods

Industrial production methods for 2-(5-phenylthiophen-2-yl)ethanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(5-phenylthiophen-2-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-phenylthiophen-2-yl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-phenylthiophen-2-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

Key structural analogs, their substituents, and physical properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Structural Features
(5-Phenylthiophen-2-yl)ethanimidamide C₁₃H₁₅N₃S 245.34 Phenyl, thiophene Not reported Extended conjugation, hydrogen bonding
N'-Hydroxy-2-(2-thienyl)ethanimidamide C₆H₈N₂OS 156.21 Thienyl 68–74 Simpler structure, lower steric bulk
2-(4-Chlorophenyl)-N′-hydroxyethanimidamide Not reported Not reported 4-Chlorophenyl Not reported Electron-withdrawing chloro substituent
N′-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide C₆H₁₄N₄S₂Cl₂ Not reported Thiomorpholine Not reported Steric hindrance, polarizable sulfur
(1Z)-N′-hydroxy-2-(1-methylbenzimidazol-2-yl)ethanimidamide C₁₀H₁₂N₄O 204.23 Benzimidazole Not reported Resonance stabilization, metal binding
Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 24 ) increase electrophilicity, improving synthesis yields (93% vs. 58% for chloro-substituted analogs) .
  • Heterocyclic Influence : Thiomorpholine and benzimidazole substituents introduce steric and electronic modulation, affecting reactivity and metal coordination .

Reactivity and Functional Behavior

A. Hydrogen Bonding and Solvation
  • This compound exhibits strong hydrogen-bonding capacity via its imidamide group, enhancing solubility in polar solvents .
  • The benzimidazole analog forms additional H-bonds through its hydroxy group, improving stability in aqueous environments .
B. Nucleophilic Substitution
  • Thienyl analogs (e.g., N'-Hydroxy-2-(2-thienyl)ethanimidamide) undergo faster nucleophilic substitutions than bulkier phenyl-thiophene derivatives due to reduced steric hindrance .
  • Thiomorpholine derivatives display solvent-dependent kinetics, with polar solvents accelerating reactions .
C. Metal Interactions
  • Benzimidazole-containing ethanimidamides coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), altering redox properties and enabling catalytic applications .
  • The phenyl-thiophene variant’s extended aromatic system may facilitate π-metal interactions, though direct evidence is lacking in the provided data.

Biological Activity

(5-Phenylthiophen-2-yl)ethanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N2S2\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}_2

This compound features a thiophene ring, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Studies :
    • The compound has shown promising activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 μM and 8.03 μM, respectively .
    • In vitro studies indicate that the compound induces apoptosis and cell cycle arrest in cancer cells, which are critical mechanisms in cancer therapy.
  • Mechanism of Action :
    • The biological activity is supported by molecular docking studies that suggest a strong binding affinity to target proteins involved in cancer progression .
    • The compound's thiophene moiety is believed to play a significant role in its cytotoxic effects against various cancer cell lines.

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity:

  • Herpes Simplex Virus (HSV) :
    • The compound has been synthesized as an analogue of 5-thien-2-yl-2'-deoxyuridine, which showed antiviral effects against HSV-1 .
    • Administration of related compounds resulted in prompt healing of HSV keratitis in animal models, indicating potential therapeutic applications in viral infections.

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AnticancerHepG-24.37
AnticancerA-5498.03
AntiviralHSV-1N/A

Case Studies

Several case studies have explored the biological effects of related compounds with similar structures:

  • Thiadiazole Derivatives : Research on 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives revealed significant anticancer properties and suggested that modifications in the thiophene structure can enhance biological activity .
  • Antifibrotic Activity : Compounds similar to this compound have been studied for their ability to inhibit collagen synthesis in liver fibrosis models, indicating their potential use in treating fibrotic diseases .

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